2-Amino-4-(cyanomethyl)-6-(4-methyl-1-piperazinyl)-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(cyanomethyl)-6-(4-methyl-1-piperazinyl)-3,5-pyridinedicarbonitrile, also known as CEP-26401, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
PARP is involved in the repair of DNA damage through the process of base excision repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. 2-Amino-4-(cyanomethyl)-6-(4-methyl-1-piperazinyl)-3,5-pyridinedicarbonitrile is a potent and selective inhibitor of PARP, which leads to enhanced DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-(cyanomethyl)-6-(4-methyl-1-piperazinyl)-3,5-pyridinedicarbonitrile is a potent and selective inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, the high potency of this compound may also lead to off-target effects, which need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 2-Amino-4-(cyanomethyl)-6-(4-methyl-1-piperazinyl)-3,5-pyridinedicarbonitrile. One potential direction is the development of combination therapies with this compound and other DNA-damaging agents, such as platinum-based chemotherapy drugs. Another potential direction is the exploration of the use of this compound in combination with immunotherapy for the treatment of cancer. Furthermore, the development of more selective PARP inhibitors may lead to improved efficacy and reduced off-target effects.
Méthodes De Synthèse
The synthesis of 2-Amino-4-(cyanomethyl)-6-(4-methyl-1-piperazinyl)-3,5-pyridinedicarbonitrile involves the reaction of 2-amino-4-chloromethyl-6-(4-methyl-1-piperazinyl)-3,5-pyridinedicarbonitrile with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
2-Amino-4-(cyanomethyl)-6-(4-methyl-1-piperazinyl)-3,5-pyridinedicarbonitrile has been extensively studied for its potential use in cancer treatment. PARP inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells with defects in DNA repair mechanisms. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy in preclinical studies.
Propriétés
Formule moléculaire |
C14H15N7 |
---|---|
Poids moléculaire |
281.32 g/mol |
Nom IUPAC |
2-amino-4-(cyanomethyl)-6-(4-methylpiperazin-1-yl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H15N7/c1-20-4-6-21(7-5-20)14-12(9-17)10(2-3-15)11(8-16)13(18)19-14/h2,4-7H2,1H3,(H2,18,19) |
Clé InChI |
MPCILEPBLGWRFI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC(=C(C(=C2C#N)CC#N)C#N)N |
SMILES canonique |
CN1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.